3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid is an organic compound notable for its structural features, which include a piperazine ring and a propanoic acid moiety. This compound is of particular interest in medicinal chemistry due to its potential interactions with various biological targets. The compound's IUPAC name reflects its complex structure, which integrates both amine and carboxylic acid functionalities, making it a versatile building block in pharmaceutical synthesis and research.
3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid is classified as an amino acid derivative due to the presence of both amino and carboxylic acid functional groups. Its structural classification places it within the category of piperazine-containing compounds, which are widely studied for their pharmacological properties.
The synthesis of 3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. For instance, using a continuous flow reactor can enhance the efficiency of the synthesis by providing better control over reaction parameters such as temperature and pressure. Additionally, the use of catalysts can further improve reaction rates and selectivity .
The molecular structure of 3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid features:
The molecular formula is CHNO, with a molecular weight of approximately 224.30 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers within its structure.
3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate in acidic media for oxidation, lithium aluminum hydride in anhydrous ether for reduction, and alkyl halides in the presence of bases like sodium hydroxide for substitution reactions .
The mechanism of action for 3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid can be inferred from studies on related compounds. It is believed that this compound may interact with various receptors in the central nervous system, influencing neurotransmitter pathways.
Research indicates that similar compounds exhibit high affinity for multiple receptor types, suggesting that this compound may also modulate neurotransmission and other cellular processes through receptor binding .
3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid is typically a white crystalline solid at room temperature. Its solubility profile indicates good solubility in polar solvents such as water and methanol.
The compound displays typical characteristics associated with amino acids, including:
Relevant data includes a melting point range that typically falls between 150°C to 160°C, depending on purity and specific synthesis methods employed.
3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid has several applications in scientific research:
This compound's unique structural features make it a valuable asset in both academic research and industrial applications, particularly within the fields of medicinal chemistry and pharmacology.
Piperazine-propanoic acid hybrids are synthesized primarily through nucleophilic displacement and Michael addition reactions. A highly efficient route involves the reaction of N-methylpiperazine with ethyl acrylate followed by alkaline hydrolysis, achieving yields >85% under optimized conditions. Alternative pathways utilize activated esters of propanoic acid with halogenated tertiary amines. A patented methodology employs triflic acid catalysis (0.5-2 mol%) to facilitate the condensation between 2-(piperazin-1-yl)ethylamine and methyl acrylate derivatives at 60-80°C, significantly reducing reaction times to 3-5 hours while maintaining chemoselectivity [9]. This catalytic approach minimizes polyalkylation byproducts common in traditional alkylation routes.
The electron-donating nature of the piperazine nitrogen influences reaction kinetics, requiring precise stoichiometric control to prevent quaternary salt formation. Solvent selection proves critical: polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity but may necessitate stringent purification, while protic solvents (ethanol, isopropanol) enable easier isolation despite moderately slower reaction rates [9].
Table 1: Comparative Synthesis Routes for Piperazine-Propanoic Acid Hybrids
Route | Reagents | Temperature | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Triflic Acid Catalysis | Methyl acrylate, TfOH | 70°C | 4 | 88 | Minimal byproducts |
Direct Alkylation | Ethyl bromopropanoate, K₂CO₃ | 80°C | 12 | 72 | Simple workup |
Michael Addition | Acrylic acid, H₂O | RT | 24 | 65 | Aqueous compatibility |
Reductive Amination | 3-Oxopropanoate, NaBH₃CN | 60°C | 8 | 78 | Functional group tolerance |
While the parent compound lacks chiral centers, derivatized analogues with stereogenic elements require advanced asymmetric methodologies. Transition metal catalysis employing Ru-BINAP complexes (0.5-1 mol%) enables enantioselective reductive amination of keto-propanoate precursors with ee values >90% [8]. For α-substituted variants, organocatalyzed Mannich reactions using L-proline derivatives (10 mol%) afford β-amino acid derivatives with diastereomeric ratios up to 15:1.
Chiral pool strategies utilize natural amino acids as starting materials; aspartic acid derivatives undergo regioselective piperazine coupling at the β-carboxylate followed by decarboxylative functionalization. Resolution techniques remain practical: covalent diastereomer formation with (+)-camphorsulfonic acid achieves >98% de after recrystallization, though at the cost of 40-50% maximum theoretical yield [8].
Solid-phase synthesis enables efficient multigram production of piperazine-propanoic acid derivatives with simplified purification. The methodology employs Rink amide MBHA resin (0.7 mmol/g loading) through Fmoc chemistry: 1) Deprotection with 20% piperidine/DMF; 2) Coupling of Fmoc-piperazine-OH using HBTU/HOBt activation; 3) Alkylation with N-Boc-2-bromoethylamine; 4) Deprotection and Michael addition to acrylic acid; 5) TFA cleavage (95:2.5:2.5 TFA/H₂O/TIPS) [10]. This approach achieves 85-92% crude purity with <2% deletion sequences.
Cyclative cleavage strategies prove particularly effective. Resin-bound tertiary amines undergo nucleophilic displacement with β-propiolactone derivatives, followed by acidolytic release to yield the target compound. This method minimizes hydrophilic impurities and achieves yields >75% at 0.2 mmol scale with excellent reproducibility across 50 synthetic cycles [10].
The high hydrophilicity (logP ≈ -1.2) and zwitterionic character (pI ≈ 8.5) of piperazine-propanoic acid hybrids present significant purification challenges. Traditional reversed-phase C18 columns show insufficient retention (k' < 1) for early-stage intermediates, leading to co-elution with polar impurities. A mixed-mode purification strategy resolves this: 1) Hydrophilic-Lipophilic Balance (HLB) solid-phase extraction for desalting; 2) Mixed-mode Strong Cation Exchange (MCX) chromatography at pH 3.0 to retain basic impurities; 3) Semipreparative HILIC-HPLC (silica column, acetonitrile/ammonium formate buffer) for final isolation [5].
Hydrophobic Interaction Chromatography (HIC) with phenyl membrane absorbers effectively removes host cell proteins (99.98% reduction) during recombinant production of analogous compounds, operating at high flow rates (5-10 CV/min) with ammonium sulfate gradients (1.5-0 M). This approach achieves 69% recovery while reducing DNA contamination to 68.8 ng/dose [7]. Characterization requires complementary techniques: ¹H NMR shows diagnostic shifts at δ 2.45-2.70 (piperazine CH₂), 2.35 (N-CH₃), and 3.20 (ethylamino bridge); LC-MS-TOF confirms exact mass [M+H]⁺ 231.1812 with <3 ppm error.
Table 2: Purification Techniques for Hydrophilic Intermediates
Technique | Conditions | Retention (k') | Recovery (%) | Purity (%) | Application Stage |
---|---|---|---|---|---|
HILIC-HPLC | Silica, ACN/NH₄HCOO (pH 3) | 3.8 | 82 | 98.5 | Final purification |
MCX-SPE | pH 3.0 loading, methanol elution | 8.2* | 95 | 90 | Crude desalting |
HIC Membranes | (NH₄)₂SO₄ gradient, phenyl resin | 4.1 | 69 | 99.2 | Bioprocess intermediate |
Ion-Pairing RPLC | Heptafluorobutyric acid modifier | 2.9 | 75 | 97 | Analytical quantification |
*Capacity factor for cationic species
Solvent optimization significantly improves the sustainability profile of synthesis routes. Variable Time Normalization Analysis (VTNA) identifies ideal solvent systems by correlating Kamlet-Taft parameters with reaction rates: hydrogen bond acceptance (β) and polarizability (π) critically influence amination kinetics. For piperazine-propanoic acid synthesis, ethanol/water (4:1) demonstrates optimal performance (β = 0.77, π = 0.54), reducing energy consumption by 40% versus DMF while maintaining 85% yield [3] [9].
Catalyst recycling systems enhance atom economy: immobilization of triflic acid on mesoporous silica (SBA-15) enables 10 reaction cycles with <5% activity loss. Reaction mass efficiency (RME) improves from 0.28 to 0.52 through solvent substitution and catalyst recovery. LSER modeling predicts rate constants within 8% error, facilitating in silico solvent screening: propylene carbonate emerges as superior to NMP for Michael additions (predicted ln(k) = -2.1 vs. -2.9, experimental ln(k) = -2.3) while reducing waste generation by 60% [3].
Table 3: Green Solvent Evaluation for Key Synthesis Steps
Solvent | β-value | π*-value | Greenness Score* | Predicted ln(k) | Experimental ln(k) | Process Mass Intensity |
---|---|---|---|---|---|---|
Ethanol | 0.77 | 0.54 | 4.0 | -1.8 | -1.7 | 8.2 |
Propylene Carbonate | 0.40 | 0.83 | 3.5 | -2.1 | -2.3 | 6.7 |
DMF | 0.69 | 0.88 | 7.0 | -1.2 | -1.1 | 32.1 |
Water | 0.47 | 1.09 | 1.0 | -4.5 | -4.8 | 2.1 |
*CHEM21 metric: lower = greener
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7